Benzyl dec-9-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl dec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h2,8-10,12-13H,1,3-7,11,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPICZNHNASWVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Routes to Benzyl (B1604629) Dec-9-enoate (B1236301)
Esterification Reactions for Benzyl Dec-9-enoate Synthesis
The formation of this compound involves the reaction of benzyl alcohol with dec-9-enoic acid or its derivatives. Several standard esterification methods are applicable.
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. The reaction involves heating a mixture of benzyl alcohol and dec-9-enoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. vedantu.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. vedantu.com While effective for many esters, the synthesis of benzylic esters like benzyl acetate (B1210297) requires careful control of the catalyst amount, as benzyl alcohol can be prone to polymerization or sulfonation in the presence of excess strong acid.
Mitsunobu Reaction : This reaction allows for the esterification of alcohols under mild, neutral conditions. It typically involves the use of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method has been successfully applied to the benzylation of various aliphatic acids, including undec-10-enoic acid, a structurally similar compound to dec-9-enoic acid. researchgate.net The reaction proceeds with an inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral benzyl alcohol.
DCC and DCID Coupling : Dicyclohexylcarbodiimide (DCC) is a common coupling agent for forming ester bonds, typical of the Steglich esterification. nih.gov A related reagent, Dichloroimidazolidinedione (DCID), has also been shown to be an effective coupling agent for the esterification of carboxylic acids with various alcohols, including benzyl alcohols, under mild, room-temperature conditions. nih.gov
Reaction with Acyl Chlorides : An alternative to using the carboxylic acid directly is to first convert dec-9-enoic acid to its more reactive acyl chloride, dec-9-enoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl2). tandfonline.com The resulting acyl chloride readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield this compound. vedantu.com
The table below summarizes various esterification conditions applicable to the synthesis of benzylic esters.
| Method | Reagents | Catalyst/Conditions | Key Features |
| Fischer-Speier | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄), Reflux | Reversible; requires water removal. vedantu.com |
| Mitsunobu | Carboxylic Acid, Alcohol, PPh₃ | Azodicarboxylate (e.g., DEAD) | Mild, neutral conditions. researchgate.net |
| Acyl Chloride | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | High reactivity; often high yield. vedantu.comtandfonline.com |
| DCID Coupling | Carboxylic Acid, Alcohol | Dichloroimidazolidinedione (DCID) | Mild, room temperature conditions. nih.gov |
Strategic Approaches for Dec-9-enoate Moiety Construction
The availability of dec-9-enoic acid is fundamental to the synthesis of this compound. This unsaturated fatty acid can be prepared through several routes.
One common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, methyl dec-9-enoate. chemicalbook.com This hydrolysis is typically carried out using a strong base, such as potassium hydroxide, in a mixed solvent system like water and isopropyl alcohol. The reaction mixture is stirred, often with gentle heating, to form the potassium salt of the acid. Subsequent acidification with a strong acid like hydrochloric acid precipitates the free dec-9-enoic acid, which can then be purified by distillation. chemicalbook.com
A more modern and sustainable approach to dec-9-enoic acid involves the cross-metathesis of oleic acid with ethylene (B1197577). mdpi.com Oleic acid, a readily available renewable feedstock, possesses an internal double bond. In the presence of a suitable metathesis catalyst, it reacts with ethylene gas to produce 1-decene (B1663960) and dec-9-enoic acid. This method provides a direct route to terminal unsaturated fatty acids from abundant natural sources. mdpi.com
Advanced Olefin Metathesis Strategies
The terminal alkene in this compound is a versatile functional group that can participate in various olefin metathesis reactions, enabling polymerization and further derivatization.
Acyclic Diene Metathesis (ADMET) Polymerization in Structurally Related Systems
Acyclic Diene Metathesis (ADMET) is a step-growth polymerization technique that utilizes olefin metathesis to form polymers from α,ω-dienes. While this compound itself is not a diene, a structurally related monomer, Benzyl-2-(oct-7-en-1-yl)dec-9-enolate, has been successfully polymerized via ADMET. researchgate.net This demonstrates the potential for creating polyesters with benzyl functionalities in the side chains.
In these polymerizations, a ruthenium-based catalyst, such as a Grubbs-type catalyst, is used to link the monomers, releasing a small volatile olefin (ethylene) as a byproduct. researchgate.net The removal of this byproduct by conducting the reaction under vacuum is crucial to drive the polymerization forward and achieve high molecular weight polymers. The polymerization of Benzyl-2-(oct-7-en-1-yl)dec-9-enolate was carried out in high-boiling, non-traditional solvents to facilitate this process. researchgate.net
The table below details the findings from the ADMET polymerization of the related benzyl ester monomer.
| Catalyst | Solvent | Temperature (°C) | Resulting Polymer Mn ( g/mol ) |
| Molybdenum-alkylidene | Toluene (B28343) | 25 | 44,000–49,400 |
| Not Specified | Bulk (no solvent) | 80–90 | > 30,000 |
| Not Specified | Ionic Liquids | 50 | > 30,000 |
| (Data sourced from a study on Benzyl-2-(oct-7-en-1-yl)dec-9-enolate) researchgate.net |
Cross-Metathesis Reactions for Olefin Functionalization and Derivatization
Cross-metathesis is a powerful reaction for creating new carbon-carbon double bonds. The terminal double bond of this compound can be reacted with other olefins in the presence of a metathesis catalyst to introduce new functional groups. This strategy is widely used for the functionalization of terminal alkenes derived from fatty acids. mdpi.com
For instance, reacting this compound with a functionalized olefin could append groups such as other esters, nitriles, or protected alcohols to the end of the C10 chain. This allows for the synthesis of a diverse range of derivatives from a single precursor. The synthesis of the parent dec-9-enoic acid from oleic acid and ethylene is itself an example of a cross-metathesis reaction, highlighting the utility of this transformation in manipulating unsaturated fatty acid structures. mdpi.comsci-hub.st
Enantioselective and Asymmetric Synthetic Approaches
The synthesis of a specific enantiomer of a chiral molecule is crucial in many applications. While this compound itself is achiral, asymmetric synthesis would become relevant if a chiral center were introduced into either the benzyl alcohol or the dec-9-enoic acid moiety.
There is limited specific literature on the enantioselective synthesis of this compound itself. However, general strategies for asymmetric synthesis can be considered. For example, if a substituent were placed on the dec-9-enoate chain creating a stereocenter, an enantioselective synthesis could be pursued.
Research into the enantioselective synthesis of other benzyl-substituted esters, such as benzyl-substituted malonic acid esters, highlights some of the challenges. usm.edu For these compounds, enzymatic hydrolysis with Pig Liver Esterase (PLE) has been explored, but can result in low enantiomeric excess because the benzyl group can fit into multiple pockets of the enzyme's active site. usm.edu This has led to investigations into alternative methods like phase-transfer catalyzed hydrolysis using chiral catalysts derived from cinchona alkaloids or the use of chiral auxiliaries to direct the benzylation. usm.edu These approaches, though developed for different systems, represent potential avenues for creating chiral derivatives related to this compound in an enantioselective manner.
Chiral Auxiliary-Directed Synthesis for Benzyl-Substituted Malonic Esters
The enantioselective synthesis of substituted malonic half-esters is a significant area of research. While enzymatic hydrolysis, for instance using Pig Liver Esterase (PLE), is a common approach, it has shown limitations with certain substrates like benzyl-substituted malonic esters, often resulting in low enantiomeric excess. usm.edu To address this, alternative methods have been explored, including the use of chiral auxiliaries to direct the benzylation process.
One such approach involves the use of chiral auxiliaries like menthol (B31143) and oxazolidinones. usm.eduusm.edu The principle of this method is to attach a chiral auxiliary to the malonic ester, which then sterically guides the incoming benzyl group to a specific face of the molecule, leading to the preferential formation of one enantiomer. Although some research in this area with these specific auxiliaries did not achieve the desired success, it provided crucial groundwork for further investigations into the asymmetric synthesis of benzyl-substituted malonic acid esters. usm.eduusm.edu
Further studies have also explored the use of a diphenylmethyl ester group, which can be selectively converted to monoacids under both acidic and basic conditions. nih.gov A notable development is the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a phase-transfer catalyst, which has produced α-methyl-α-alkylmalonates with high chemical yields and excellent enantioselectivities. researchgate.net For instance, PTC α-benzylation using benzyl bromide and a specific catalyst in toluene has been shown to be effective. nih.gov
Table 1: PTC α-Benzylation of Malonate Substrates
| Substrate | Catalyst | Conditions | Product | Yield | Enantioselectivity (ee) | Reference |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq.), Toluene, 0 °C | α-methyl-α-benzylmalonate | up to 99% | up to 98% | researchgate.net |
| Benzylideneamino tert-butyl α-methylmalonate | Chiral phase-transfer catalyst | Alkaline basic PTC conditions | α-benzylated product | Lower yield due to partial hydrolysis | High | nih.gov |
This table is interactive. You can sort and filter the data.
Biocatalytic Transformations and Chemoenzymatic Cascades for Chiral Benzyl-Containing Compounds
Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.gov Whole-cell biocatalysts, in particular, are utilized for a variety of transformations including hydroxylations, epoxidations, and the resolution of racemic compounds. nih.gov
Chemoenzymatic cascades, which combine biocatalytic steps with chemical reactions in a one-pot process, have shown great promise for the synthesis of chiral benzyl-containing compounds. researchgate.net These cascades can streamline synthetic routes and create novel possibilities for asymmetric synthesis.
One notable example is the development of a one-pot concurrent chemoenzymatic cascade for the formal asymmetric α-benzylation of cyclic ketones. This process integrates an organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase (ER)-catalyzed enantioselective reduction. By engineering a pair of enantiocomplementary ERs, this method can produce enantiopure α-benzyl cyclic ketones in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee).
Another innovative approach combines heterogeneous catalysis for the oxyfunctionalization of benzylic CH₂ groups to acetophenone (B1666503) derivatives, followed by enantioselective reduction or reductive amination catalyzed by ketoreductases or amine dehydrogenases, respectively. acs.org Continuous-flow systems have been employed to enhance the productivity of these chemoenzymatic cascades. acs.org
Erdmann and co-workers have utilized a three-enzyme cascade to produce highly functionalized 1-benzyl/aryl tetrahydroisoquinoline (THIQ) derivatives from inexpensive starting materials, achieving excellent yields and enantiomeric excess. nih.gov Furthermore, a one-pot chemoenzymatic process for the C(1)-allylation of THIQs couples a monoamine oxidase (MAO-N)-catalyzed oxidation with a metal-catalyzed allylboration, followed by a biocatalytic deracemization to yield allylic amines in high yields and good to high enantiomeric excess. nih.gov
Copper-Catalyzed Enantioconvergent Boration of Related Benzyl Electrophiles
Copper-catalyzed reactions have become a cornerstone in the synthesis of chiral organoboron compounds. Specifically, the enantioconvergent borylation of racemic benzyl electrophiles offers an efficient route to valuable chiral building blocks. dntb.gov.ua This method utilizes a chiral copper catalyst to transform a racemic mixture of a starting material into a single, enantioenriched product.
A significant advancement in this area is the copper(I)-catalyzed enantioconvergent borylation of racemic benzyl chlorides. By modifying the structure of chiral bisphosphine ligands on a quadrant-by-quadrant basis, researchers have been able to achieve high yields and enantioselectivities in this transformation. dntb.gov.uanih.gov This strategy has also been applied to the enantioconvergent radical Suzuki C(sp³)–C(sp²) cross-coupling of benzylic bromides with cyclic boronate esters, yielding enantioenriched 1,1-diarylalkanes. acs.org
The development of new ligands has been crucial to the success of these reactions. For example, trimethylgermanyl-substituted bisphosphine ligands have shown enhanced dispersion interactions in copper-catalyzed hydroboration reactions. dntb.gov.ua Furthermore, rhodium(I) catalysis with chiral bicyclo[2.2.2]octadiene ligands has demonstrated remarkable efficiency in controlling enantioselectivity in carbene B–H insertion reactions to produce a variety of structurally diverse alkylboranes. chinesechemsoc.org
Table 2: Copper-Catalyzed Enantioconvergent Borylation
| Electrophile | Catalyst System | Product | Yield | Enantioselectivity (ee) | Reference |
| Racemic Benzyl Chlorides | Cu(I) / Chiral Bisphosphine Ligands | Chiral Benzyl Boronates | High | High | dntb.gov.uanih.gov |
| Benzylic Bromides | CuI / N,N,P-ligand | 1,1-Diarylalkanes | up to 80% | 97% | acs.org |
This table is interactive. You can sort and filter the data.
Electrochemical Synthesis Pathways
Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and transition metals. rsc.org These methods utilize an electric current to drive chemical reactions, such as the formation of benzyl esters and related carboxylic acids.
Electrocarboxylation of Benzyl-Containing Precursors
Electrocarboxylation is a process that involves the electrochemical reduction of an organic substrate in the presence of carbon dioxide (CO₂) to form a carboxylic acid. rsc.org This method is particularly useful for converting benzyl halides into valuable phenylacetic acid derivatives. researchgate.net
The electrocarboxylation of benzyl bromide, for instance, has been successfully achieved using mesoporous silver electrodes. rsc.org These electrodes have shown significantly higher catalytic performance compared to flat silver electrodes, with yields of methyl phenylacetate (B1230308) reaching up to 78%. rsc.org The process involves breaking the carbon-halide bond electrochemically, followed by the reaction of the resulting intermediate with CO₂. rsc.org
Research has also focused on the electrocarboxylation of benzyl chlorides at silver cathodes, achieving high selectivity and Faradic yields by optimizing reaction conditions such as working in anhydrous environments. Furthermore, homogeneous charge-transfer catalysis has been investigated to improve the yield and minimize catalyst consumption in the electrocarboxylation of benzyl halides. epa.gov
An "anion pool" method has also been developed, where strong nucleophiles are generated electrochemically from amine substrates. These nucleophiles can then react with acid anhydrides to form amides, with the by-product undergoing further transformations to generate pharmaceutically relevant benzoic esters in a one-pot reaction at room temperature. rsc.org
Advanced Analytical Characterization Techniques for Structural Elucidation
Chromatographic-Spectrometric Methods
Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable for the analysis of esters like Benzyl (B1604629) dec-9-enoate (B1236301), particularly within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the analysis of Benzyl dec-9-enoate, the gas chromatograph separates the compound from the sample matrix based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). researchgate.net This process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. Key fragments would likely include the benzyl cation (m/z 91) and the tropylium (B1234903) ion, which are highly characteristic of benzyl-containing compounds. scholarsresearchlibrary.com Fragments corresponding to the dec-9-enoate acylium ion and products of McLafferty rearrangements are also anticipated. The retention time in the GC column combined with the specific mass spectrum allows for highly selective and sensitive identification. scholarsresearchlibrary.com
Table 1: Predicted Key Mass Fragments for this compound in GC-MS Analysis
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Significance |
|---|---|---|
| 260 | [C₁₇H₂₄O₂]⁺ | Molecular Ion (M⁺) |
| 108 | [C₇H₈O]⁺ | Benzyl alcohol fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |
| 155 | [C₁₀H₁₉O]⁺ | Dec-9-enoyl cation |
For highly complex samples, one-dimensional GC-MS may not provide sufficient resolution to separate all components. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by using two columns with different stationary phases connected by a modulator. nih.govresearchgate.net This technique separates co-eluting peaks from the first dimension on the second-dimension column, resulting in a structured two-dimensional chromatogram with vastly increased peak capacity. nih.gov
When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), the system provides high-speed data acquisition necessary to capture the very narrow peaks (tens to hundreds of milliseconds) generated by GC×GC. nih.govgcms.cz Furthermore, TOF-MS can provide high-resolution, accurate mass measurements, which aids in the confident identification of unknown compounds by allowing for the determination of their elemental composition. nih.gov This approach is particularly powerful for differentiating isomers and identifying trace components in challenging matrices. nih.govresearchgate.net The use of GC×GC-TOF-MS would provide an unparalleled level of detail on the volatile profile of a sample containing this compound. mdpi.com
Table 2: Comparison of GC-MS and GC×GC-TOF-MS for Ester Analysis
| Feature | Standard GC-MS | GC×GC-TOF-MS |
|---|---|---|
| Peak Capacity | Lower (hundreds of peaks) | Significantly Higher (thousands of peaks) nih.gov |
| Resolution | Good; co-elution can be an issue | Excellent; resolves many co-eluting peaks nih.gov |
| Sensitivity | Good | Enhanced due to peak focusing by the modulator nih.gov |
| Data Complexity | Simpler (2D data: time vs. intensity) | More Complex (3D data: ¹D time vs. ²D time vs. intensity) |
| Mass Analyzer | Typically Quadrupole | Typically Time-of-Flight (TOF) for fast acquisition nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Spectroscopic Elucidation Methods
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule to reveal details about its electronic structure, bonding, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.orgresearchgate.net
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and signals for the protons along the dec-9-enoate chain. The terminal alkene protons would appear in a specific region with characteristic splitting patterns (multiplicities).
The ¹³C NMR spectrum provides complementary information, showing a signal for the ester carbonyl carbon, distinct signals for the aromatic carbons, the benzylic carbon, and each of the ten carbons in the decenoate chain, including the two sp²-hybridized alkene carbons. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all signals and confirm the connectivity between protons and carbons, thus verifying the complete structure.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.30-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.75-5.85 | Multiplet (ddt) | 1H | -CH=CH₂ |
| ~ 5.12 | Singlet | 2H | -O-CH₂-Ph |
| ~ 4.90-5.00 | Multiplet | 2H | -CH=CH₂ |
| ~ 2.30 | Triplet | 2H | -CH₂-C(O)O- |
| ~ 2.05 | Quartet | 2H | -CH₂-CH=CH₂ |
| ~ 1.62 | Multiplet | 2H | -CH₂-CH₂-C(O)O- |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 173.5 | Ester Carbonyl (C=O) |
| ~ 139.0 | Alkene (-CH=) |
| ~ 136.0 | Aromatic C (quaternary) |
| ~ 128.5 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 114.2 | Alkene (=CH₂) |
| ~ 66.5 | Benzylic Carbon (-O-CH₂-Ph) |
| ~ 34.3 | -CH₂-C(O)O- |
| ~ 33.8 | -CH₂-CH=CH₂ |
| ~ 29.0-29.5 | Aliphatic -(CH₂)₄- |
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups. specac.com Each functional group absorbs infrared radiation at a characteristic wavenumber range. openstax.org
For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the ester carbonyl (C=O) stretch. core.ac.uk Other key absorptions would include C-O stretching vibrations, C=C stretching from the alkene and the aromatic ring, =C-H stretching for both the alkene and aromatic protons, and C-H stretching for the sp³ hybridized carbons of the aliphatic chain. The presence and position of these bands provide rapid confirmation of the key functional moieties within the molecule. libretexts.orgpressbooks.pub
Table 5: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| ~ 3080, 3030 | C-H stretch | Aromatic (=C-H) | Medium-Weak |
| ~ 3075 | C-H stretch | Alkene (=C-H) | Medium |
| ~ 2925, 2855 | C-H stretch | Aliphatic (-CH₂-) | Strong |
| ~ 1740 | C=O stretch | Ester | Very Strong, Sharp |
| ~ 1640 | C=C stretch | Alkene | Medium |
| ~ 1600, 1495, 1455 | C=C stretch | Aromatic Ring | Medium-Weak |
| ~ 1250-1150 | C-O stretch | Ester | Strong |
| ~ 990, 910 | =C-H bend | Alkene (out-of-plane) | Strong |
Applications in Advanced Materials Science and Engineering
Monomeric Building Block Potential in Polymer Chemistry
The presence of a terminal double bond and an ester functionality makes Benzyl (B1604629) dec-9-enoate (B1236301) and its analogues attractive candidates for polymerization. These monomers can be incorporated into polymer chains through various mechanisms, leading to the formation of polyesters with unique architectures and properties.
Acyclic Diene Metathesis (ADMET) polymerization has emerged as a powerful technique for the synthesis of high molar mass polyesters from α,ω-diene monomers. researchgate.netnih.gov This step-growth polymerization method is driven by the removal of a small volatile byproduct, typically ethylene (B1197577), and is compatible with a wide range of functional groups. nih.gov While direct studies on the ADMET polymerization of Benzyl dec-9-enoate are not extensively documented in the reviewed literature, research on structurally similar unsaturated esters, such as those derived from dec-9-enoic acid and undec-10-enoic acid, provides significant insights into its potential. mdpi.com
For instance, the ADMET polymerization of α,ω-dienes derived from plant oils and bio-based chemicals, like bis(10-undecenoate), has been successfully employed to synthesize long-chain aliphatic polyesters. researchgate.net The use of ruthenium-carbene catalysts, such as Grubbs-type catalysts, is common in these polymerizations. nih.gov High molar mass polymers, with number-average molecular weights (Mn) exceeding 30,000 g/mol , have been achieved under bulk (solvent-free) or in ionic liquid conditions. researchgate.net More recently, molybdenum-alkylidene catalysts have been shown to produce even higher molecular weight polyesters (44,000–49,400 g/mol ) in toluene (B28343) at room temperature. researchgate.netmdpi.com
A specific example of a related complex monomer is Benzyl-2-(oct-7-en-1-yl)dec-9-enolate, which has been studied in the context of ADMET polymerization. researchgate.net This highlights the utility of benzyl esters of unsaturated fatty acids as monomers in creating precisely functionalized polymers. The reaction conditions, such as temperature and catalyst choice, play a crucial role in controlling the polymerization process and the final properties of the polyester (B1180765). For example, polymerizations are often conducted at elevated temperatures (50-90 °C) under vacuum to facilitate the removal of ethylene and drive the reaction towards high molecular weight polymers. researchgate.net
The synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions is a primary goal in polymer chemistry. While ADMET is a step-growth polymerization, aspects of control can be introduced. The development of highly active and stereoselective catalysts for olefin metathesis allows for greater control over the polymer architecture. researchgate.net For instance, stereoretentive ADMET polymerization has been developed using specific ruthenium catalysts, enabling the synthesis of all-cis polyesters. researchgate.net
Beyond ADMET, other controlled polymerization techniques are explored for unsaturated esters. Ring-opening polymerization (ROP) of macrolactones derived from unsaturated fatty acids is another avenue. mdpi.com Additionally, while not directly applied to this compound in the reviewed literature, methods like group transfer polymerization (GTP) have been investigated for other α,β-unsaturated esters, although with varying success. europa.eu The inherent reactivity of the vinyl and ester groups in monomers like this compound suggests that they could be potential candidates for various controlled polymerization methods, enabling the synthesis of block copolymers and other complex architectures. rsc.org
Synthesis of High Molar Mass Polyesters via Acyclic Diene Metathesis (ADMET) from Related Unsaturated Esters
Impact on Physicomechanical Properties of Derived Polymeric Materials
The chemical structure of the monomer unit has a profound impact on the macroscopic properties of the resulting polymer. For polyesters derived from unsaturated esters like this compound, the length of the aliphatic chain, the nature of the ester group, and the stereochemistry of the double bonds in the polymer backbone all influence the thermal and mechanical characteristics of the material.
The thermal properties of polyesters synthesized via ADMET from unsaturated esters are highly tunable. The glass transition temperature (Tg) and melting temperature (Tm) are significantly affected by the length of the methylene (B1212753) spacers between the ester groups. polyacs.org Generally, longer aliphatic chains lead to lower Tg values. For example, in a series of xylose-based polyesters, the Tg increased from -14 °C to 45 °C as the hydrocarbon linker length decreased. polyacs.org
The thermal stability, often assessed by the onset of degradation (e.g., Td5%, the temperature at which 5% mass loss occurs), is also a critical parameter. Polyesters derived from ADMET polymerization typically exhibit good thermal stability, with degradation onsets often above 270 °C. polyacs.org Subsequent hydrogenation of the unsaturated polymer backbone can influence thermal properties, sometimes leading to slightly reduced stability but often inducing or enhancing crystallinity. polyacs.org
Table 1: Thermal Properties of Related Polyesters from ADMET Polymerization
| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Onset (Td5%) |
|---|---|---|---|
| Xylose-based polyester (C20 linker) | -14 °C | ~50 °C (after hydrogenation) | 270-335 °C |
| Xylose-based polyester (C8 linker) | 36 °C | Amorphous | 270-335 °C |
| Vanillin-based polyester | 4 °C | Not Reported | >300 °C |
| Eugenol-based polyester | -9.6 °C | Amorphous | Not Reported |
Note: The data presented is for polyesters derived from monomers structurally related to this compound, as direct data for poly(this compound) is not available in the reviewed literature.
The mechanical properties of these polyesters are closely linked to their thermal characteristics and molecular weight. Amorphous polyesters with low Tg values tend to be rubbers, while semi-crystalline materials can exhibit properties ranging from ductile to strong and flexible. polyacs.org High molecular weight is generally crucial for achieving good mechanical performance. mdpi.com
For instance, hydrogenated xylose-based polyesters with C20 linkers, when cast into films, displayed polyethylene-like properties. nih.gov Hot-pressed films were ductile with a Young's modulus of 60-110 MPa, tensile strength of 8-10 MPa, and elongation at break of 670-1000%. polyacs.orgnih.gov Uniaxially oriented films of the same material showed significantly enhanced strength (43-66 MPa) and stiffness (Young's modulus 190-200 MPa) while retaining flexibility. polyacs.orgnih.gov
The introduction of cross-linking can further enhance mechanical properties. Network biobased aliphatic polyesters have shown improved tensile strength and elongation at break compared to their linear counterparts with similar molecular weights. nih.gov
Table 2: Mechanical Properties of Related Polymeric Materials
| Polymer Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Xylose-based polyester film (hot-pressed) | 60-110 | 8-10 | 670-1000 |
| Xylose-based polyester film (uniaxially oriented) | 190-200 | 43-66 | 160-350 |
| High Molar Mass Isosorbide-based Polyester | Not Reported | 39.7 | 436 |
| Network Isosorbide-based Polyester | Not Reported | 35.4 | 572 |
Note: The data presented is for polyesters derived from monomers structurally related to this compound, as direct data for poly(this compound) is not available in the reviewed literature.
Computational Chemistry and Theoretical Mechanistic Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking are essential computational techniques for understanding how a molecule, or "ligand," might interact with a biological target, such as a protein or enzyme.
While specific docking studies on Benzyl (B1604629) dec-9-enoate (B1236301) are not prevalent, research on related α-benzyl cyclic carbonyl compounds provides a strong theoretical framework. Molecular docking simulations are employed to predict the binding pose of these molecules within the active sites of enzymes. For instance, in studies involving the enzyme ene-reductase (ER), docking is used to analyze potential productive binding poses. nih.gov Key criteria for a successful docking prediction include the formation of hydrogen bonds with specific residues in the active site (e.g., His164/167), a hydride attack distance shorter than 4.1 Å between the flavin mononucleotide (FMN) cofactor and the substrate's Cβ atom, and a specific hydride attack angle. nih.gov
In one study, initial docking of a substrate into the wild-type enzyme showed a poor binding pose with a suboptimal distance and angle. nih.gov However, in silico mutations of the enzyme, such as changing an isoleucine to a tyrosine residue (I69Y), demonstrated an improved binding mode. This computational prediction suggested that the mutation would bring the substrate closer to the FMN cofactor, shortening the hydride attack distance to a more favorable 3.4 Å and improving the attack angle to 82°, which was later confirmed experimentally. nih.gov Such theoretical investigations are crucial for rationally engineering enzymes and predicting the interactions of benzyl-containing ligands.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations provide detailed electronic structure information, which is invaluable for understanding reaction mechanisms and molecular properties.
Density Functional Theory (DFT) is a prominent method used to investigate the step-by-step pathways of chemical reactions involving benzyl esters and related structures. These calculations can map out the entire reaction coordinate, identifying transition states and intermediates. For example, DFT calculations at the M06 level of theory have been used to investigate the dehydrogenation of benzyl alcohol to form products like benzyl benzoate. rsc.org These studies can determine the rate-determining step of a reaction, such as the activation of N₂O by a rhodium complex, which was found to have an activation barrier of 22.6 kcal mol⁻¹. rsc.org
Similarly, DFT has been applied to support proposed mechanisms for the synthesis of carbamothioates from benzyl isocyanides, where the geometries of reactants, transition states, and intermediates are optimized to map the reaction pathway. beilstein-journals.org Computational studies also provide mechanistic insights into biocatalytic processes, such as the protonation of an intermediate enolate by tyrosine residues in an enzyme active site, which can occur directly or via a water molecule. nih.gov
| Reaction Studied | Computational Method | Key Finding | Source |
|---|---|---|---|
| Dehydrogenation of benzyl alcohol | DFT (M06) | The rate-determining step involves N₂O activation with a barrier of 22.6 kcal mol⁻¹. | rsc.org |
| Formation of carbamothioates | DFT (Gaussian 09) | Supported a proposed mechanism involving key transition states (TS1-3) and intermediates. | beilstein-journals.org |
| Biocatalytic reduction of α-arylidene cyclic ketones | DFT | Elucidated the protonation mechanism of the enolate intermediate by tyrosine residues. | nih.gov |
| Benzylation of adenine | DFT (B3LYP/6-311++g) | Determined the Gibbs free energy of activation for the formation of N9- and N3-benzyladenine. | researchgate.net |
Quantum chemical calculations are also used to analyze the three-dimensional shapes (conformations) and relative energies of benzyl-containing molecules. This is important for understanding their physical properties and stability. For instance, calculations on liquid crystalline benzoic acid esters helped to provide insight into their molecular packing and self-assembly. thieme-connect.com These studies can compute properties like the longitudinal dipole moment, which influences the liquid crystalline phase behavior. thieme-connect.com
Energetic profiles are used to compare the stability of different molecules or intermediates. A computational study comparing vanillylacetone and benzylacetone (B32356) found that vanillylacetone is more stable, which was attributed to the electronic effects of its aromatic ring substituents. methodist.edu The Gibbs free energy of activation (ΔG‡) is another critical parameter that can be calculated. In the benzylation of adenine, the ΔG‡ was found to be 87±2 kJ mol⁻¹ for the formation of both N9- and N3-adducts, with the final product ratio being guided by a compensation of entropy and enthalpy in the transition state. researchgate.net
| System/Process | Parameter | Calculated Value | Significance | Source |
|---|---|---|---|---|
| Dehydrogenation of benzyl alcohol | Activation Barrier | 22.6 kcal mol⁻¹ | Energy of the rate-determining step for the Rh-catalyzed reaction. | rsc.org |
| Benzylation of adenine | Gibbs Free Energy of Activation (ΔG‡) | 87 ± 2 kJ mol⁻¹ | Activation energy for the formation of both N9- and N3-benzyladenine products. | researchgate.net |
| Vanillylacetone vs. Benzylacetone | Relative Stability (ΔG) | Vanillylacetone is more stable | Explains differences in reactivity for subsequent synthetic steps. | methodist.edu |
Elucidation of Reaction Mechanisms in Synthetic Transformations
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR represents a bridge between computational chemistry and medicinal chemistry, aiming to create mathematical models that relate chemical structure to biological activity.
QSAR studies are instrumental in designing new molecules with desired biological activities by identifying key molecular features (descriptors) that influence their potency. While no QSAR models for Benzyl dec-9-enoate are published, numerous studies on structurally related benzyl esters and amides demonstrate the power of this approach. These models are built by correlating molecular descriptors—such as electronic, steric, or lipophilic properties—with experimentally measured biological activity. ijpbs.comtandfonline.com
For example, a 2D-QSAR study was performed on a series of (S)-Benzyl 2-(2-(benzyloxy)phenyl)-4,5-dihydrooxazole-4-carboxylate derivatives to model their anti-tuberculosis activity. ijpbs.com The resulting mathematical model can be used to predict the activity of new, unsynthesized derivatives, guiding chemists to create more potent compounds. ijpbs.com Similarly, 2D and 3D-QSAR studies on benzyl urea (B33335) derivatives helped establish a correlation between their structural properties and anti-cancer activity, leading to the design of new chemical entities. tandfonline.com The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated r² (q²), with higher values indicating a more robust and predictive model. ijpbs.comtandfonline.com
| Compound Class | Biological Activity | Model Type | r² (Correlation Coefficient) | q² (Cross-Validation) | pred_r² (External Prediction) | Source |
|---|---|---|---|---|---|---|
| Oxazoline benzyl ester derivatives | Anti-Tuberculosis | 2D-QSAR | 0.8845 | 0.7412 | 0.7211 | ijpbs.com |
| Benzyl urea derivatives | Anti-Cancer | 2D-QSAR (MLR) | 0.812 | 0.681 | 0.749 | tandfonline.com |
| Benzoglycolamide ester prodrugs | Hydrolytic Rate | QSAR (MLR) | 0.908 | - | - | researchgate.net |
Identification of Key Molecular Descriptors Influencing Activity
While extensive Quantitative Structure-Activity Relationship (QSAR) and computational studies specifically targeting this compound are not widely available in peer-reviewed literature, the principles of these analyses can be applied to understand its potential biological and chemical activities. QSAR models are fundamental in medicinal and computational chemistry for correlating a compound's structural or physicochemical properties, known as molecular descriptors, with its biological activity. nih.gov This allows for the prediction of a molecule's behavior and facilitates the rational design of new, more potent analogues.
For a molecule like this compound, which combines an aromatic benzyl group with a long, unsaturated aliphatic chain via an ester linkage, several classes of molecular descriptors are expected to be influential. These descriptors can be broadly categorized into physicochemical, topological, and quantum-chemical types. libretexts.org
Key Molecular Descriptor Classes for this compound:
Physicochemical Descriptors : These properties, such as lipophilicity (log P), are critical for determining how the molecule interacts with biological systems. Lipophilicity governs membrane permeability and transport to a potential site of action. The ester group contributes some polarity, but the long hydrocarbon tail and the benzyl group suggest that this compound is a significantly lipophilic molecule. Other relevant descriptors in this class include molecular weight, hydrogen bond donors/acceptors, and molar refractivity. researchgate.net
Topological Descriptors : These 2D descriptors quantify aspects of molecular structure like size, shape, and the degree of branching. Indices such as the Randic connectivity index and Zagreb indices describe the topology of the molecule, which can be correlated with its ability to fit into a specific enzyme's active site or receptor. libretexts.org
Quantum-Chemical Descriptors : Derived from quantum mechanical calculations, these descriptors provide insight into the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. These are crucial for modeling reactivity and intermolecular interactions, such as those involved in enzyme inhibition or receptor binding. nih.govscirp.org
The following table presents a set of computationally predicted molecular descriptors for this compound. Such data forms the foundation of any QSAR study.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value | Significance |
|---|---|---|---|
| Physicochemical | Molecular Weight | 260.38 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 5.6 | Predicts high lipophilicity and potential for membrane partitioning. | |
| Hydrogen Bond Donor Count | 0 | Molecule cannot donate hydrogen bonds. | |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the ester can accept hydrogen bonds. | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Indicates low polarity, consistent with high lipophilicity. | |
| Topological | Rotatable Bond Count | 11 | High number indicates significant conformational flexibility. |
| Electronic | Dipole Moment (Predicted) | ~1.9 D | Moderate dipole moment arising from the ester group. |
Note: Values are predicted using standard computational algorithms (e.g., those found in PubChem or similar chemical informatics platforms).
In a hypothetical QSAR study, these descriptors would be used to build a mathematical model that predicts a specific biological activity (e.g., antifungal, insecticidal, or enzyme inhibition). For instance, a simplified linear regression model might take the form:
Biological Activity (log 1/C) = c₀ + c₁(XLogP3) + c₂(TPSA) + c₃(Dipole Moment)
Where 'C' is the concentration required for a given effect, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a series of related compounds. Studies on other fatty acid esters and benzyl esters have shown that lipophilicity and electronic properties are often key drivers of activity. mdpi.comnih.govijpbs.com For example, research on fatty acid esters as serine protease inhibitors found that molecular volume and solvation energy were significant parameters for activity. researchgate.net Similarly, QSAR models for other benzyl esters have identified dipole moment and other electronic features as critical. ijpbs.com
Therefore, while direct experimental or computational studies on this compound are sparse, analysis of its structural features and comparison with related compounds strongly suggest that its lipophilicity, molecular shape, and the electronic character of the ester and aromatic ring are the key molecular descriptors that would influence its biological or chemical activity.
Structure Activity Relationship Sar Investigations for Analogous Compounds
Influence of the Benzyl (B1604629) Moiety on Biological or Material Properties (General)
The benzyl group, consisting of a benzene (B151609) ring attached to a CH₂ group, is a common feature in many biologically active compounds and materials. Its influence stems from its steric, electronic, and hydrophobic properties.
The phenyl group within the benzyl moiety is often a key pharmacophore, a molecular feature that is crucial for a drug's interaction with biological targets. ontosight.ai The benzyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are vital for binding to receptors and enzymes. For instance, in a study of aspirin-based benzyl esters with anticancer properties, the electron density of the benzyl ring was found to be an influential determinant of their inhibitory activity on cancer cell growth. spandidos-publications.comnih.gov
In the context of antimicrobial activity, compounds substituted with benzyl and phenyl groups have demonstrated notable inhibitory effects against certain bacteria. ontosight.ai Furthermore, the benzyl moiety has been shown to be essential for the inhibition of certain human carbonic anhydrase (hCA) isoforms, with modifications to the ring, such as halogenation, improving the activity compared to unsubstituted analogues. tandfonline.com Conversely, replacing the phenyl ring with linear alkyl chains was found to impair activity. tandfonline.com
However, the presence of a benzyl group does not universally enhance activity. In some molecular scaffolds, its introduction can lead to inactivation. For example, a study on Pd(II) complexes with indole (B1671886) thiosemicarbazones found that N-benzyl substitution on the indole system inactivated the molecule, diminishing its anticancer activity due to steric hindrance and altered electronic effects. researchgate.net
Table 1: Influence of Benzyl Moiety on Compound Activity in Various Studies
| Compound Class | Studied Activity | Role of Benzyl Moiety | Research Finding | Citation |
|---|---|---|---|---|
| Aspirin-Based Benzyl Esters | Anticancer | Modulator of Activity | The electron density of the benzyl ring is a critical determinant of cancer cell growth inhibition. | spandidos-publications.com, nih.gov |
| 2-(benzylsulfinyl)benzoic acid derivatives | Enzyme Inhibition (hCA) | Essential for Activity | The benzyl moiety was found to be essential for the inhibition of human carbonic anhydrase isoforms. | tandfonline.com |
| Meperidine Derivatives | Transporter Binding | Enhances Selectivity | A benzyl ester of 3',4'-dichloro-meperidine exhibited high potency and selectivity for the serotonin (B10506) transporter (SERT). | researchgate.net |
| Indole Thiosemicarbazone Pd(II) Complexes | Anticancer | Inactivating Group | N-benzyl substitution diminished the anticancer activity, likely due to increased steric hindrance. | researchgate.net |
Contribution of the Unsaturated Decenoate Chain to Molecular Functionality (General)
The dec-9-enoate (B1236301) portion of the molecule is a ten-carbon fatty acid ester with a terminal double bond. Unsaturated fatty acids and their derivatives are fundamental to numerous biological processes.
The presence of one or more double bonds in a fatty acid chain introduces "kinks" into its structure. fiveable.me This prevents the molecules from packing tightly, a property that is critical for maintaining the fluidity of cell membranes. fiveable.menih.gov Proper membrane fluidity is essential for cellular processes like signaling and transport. fiveable.me Computational studies have shown that unsaturated fatty acids can act as membrane stabilizers by preventing excessive ordering of lipids and helping to maintain the hydration level of the bilayer. nih.gov
Beyond their structural role in membranes, unsaturated fatty acids are precursors to bioactive lipids that regulate physiological processes such as inflammation and immune responses. fiveable.menumberanalytics.com The double bond itself is a site of chemical reactivity, making these molecules susceptible to oxidation and allowing them to participate in various biochemical reactions. sapub.orgresearchgate.net For example, α,β-unsaturated esters are known to be reactive as Michael acceptors, a characteristic that can be important for their biological mechanism of action. researchgate.net
Studies on unsaturated sucrose (B13894) esters have demonstrated their potential as antimicrobial agents, with some compounds showing good inhibitory activity against a range of microbial pathogens. ipb.pt The reactivity of the double bond in α,β-unsaturated esters makes them valuable intermediates in chemical synthesis and imparts specific biological activities. nih.govsciforum.net
Table 2: General Functions of Unsaturated Fatty Acid Chains
| Functional Aspect | Description | Implication | Citation |
|---|---|---|---|
| Membrane Structure | The double bond creates a kink in the hydrocarbon chain, preventing tight packing. | Maintains membrane fluidity, which is crucial for protein function, signaling, and cell integrity. | fiveable.me, nih.gov |
| Cellular Signaling | Serve as precursors for the synthesis of signaling molecules like eicosanoids. | Modulate inflammation, immune response, and other key physiological pathways. | fiveable.me, numberanalytics.com |
| Chemical Reactivity | The double bond is a reactive site, particularly in α,β-unsaturated systems. | Can act as Michael acceptors and participate in various biological and synthetic reactions. | sapub.org, researchgate.net |
| Antimicrobial Activity | Derivatives like unsaturated sucrose esters have shown inhibitory effects on pathogens. | The unsaturated chain contributes to the compound's ability to disrupt microbial processes. | ipb.pt |
Comparative Analysis with Other Ester and Fatty Acid Derivatives
The specific activity of an ester is highly dependent on both its alcohol (benzyl) and carboxylic acid (dec-9-enoate) components. Comparing Benzyl dec-9-enoate analogues to other derivatives highlights the importance of this unique combination.
In a structure-activity relationship study of benzyl ester-containing derivatives designed for antifungal activity, esters structured with a fatty acid fragment were found to be more effective than those containing an aromatic acid or naphthenic acid moiety. figshare.comacs.org This suggests that the aliphatic chain of the decenoate is likely superior to an aromatic acid in this context, underscoring the importance of the fatty acid portion for this specific biological activity.
Another study investigated the antifouling properties of derivatives of subergorgic acid. It was found that converting the carboxylic acid group to various benzyl esters resulted in compounds with good antifouling effects, with one derivative being over four times more potent than the parent acid. mdpi.com This demonstrates that the addition of a benzyl ester group can significantly enhance biological activity compared to a free carboxylic acid.
Comparing different ester groups on the same molecular scaffold also reveals significant differences. In a study of meperidine derivatives, it was found that large ester substituents, such as a benzyl ester, favored recognition at the serotonin transporter (SERT), whereas only small alkyl esters were tolerated at the dopamine (B1211576) transporter (DAT). researchgate.net This highlights how the size and nature of the ester group can confer selectivity for different biological targets.
Furthermore, research on the antibacterial efficacy of various glycolipid derivatives, including esters, showed that activity can be highly specific. For example, lauric acid and monolaurin (B1671894) (a monoglyceride of lauric acid) were found to be potent inhibitors of the honeybee pathogen Paenibacillus larvae, much more so than the related sebacic acid. mdpi.com This emphasizes that even small changes in the fatty acid/ester structure can lead to large differences in biological effect.
Table 3: Comparative Activity of Ester and Fatty Acid Derivatives
| Compound Series | Comparison | Finding | Implication for this compound | Citation |
|---|---|---|---|---|
| Benzyl Ester Antifungals | Fatty acid esters vs. Aromatic acid esters | Fatty acid fragment-structured esters were more effective against Botrytis cinerea. | The decenoate chain is likely a key contributor to potential antifungal activity. | figshare.com, acs.org |
| Subergorgic Acid Derivatives | Carboxylic acid vs. Benzyl esters | Benzyl esters displayed enhanced antifouling activity compared to the parent acid. | The benzyl ester group may enhance biological activity relative to the free acid form. | mdpi.com |
| Meperidine Derivatives | Benzyl ester vs. Small alkyl esters | The benzyl ester favored binding to the serotonin transporter (SERT), while small esters were preferred by the dopamine transporter (DAT). | The combination of benzyl and decenoate groups confers specific properties that may not be present in smaller esters. | researchgate.net |
| Fatty Acids and Esters | Lauric acid vs. Sebacic acid | Lauric acid and its monoglyceride were significantly more potent antibacterials against P. larvae than sebacic acid. | The specific chain length and structure of the decenoate moiety are critical for its biological function. | mdpi.com |
Exploration of Potential Biological Relevance and Mechanistic Hypotheses in Vitro and Theoretical
Antioxidant Activity Evaluation in Cellular and Cell-Free In Vitro Models
There is currently no scientific literature available that specifically evaluates the antioxidant activity of Benzyl (B1604629) dec-9-enoate (B1236301) using cellular or cell-free in vitro models such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While related compounds, such as other benzyl derivatives and phenolic compounds, are known for their antioxidant potential, direct experimental data for Benzyl dec-9-enoate is absent. rsc.orgmdpi.com
Antimicrobial Potential Against Pathogenic Microorganisms in In Vitro Assays
While direct studies on this compound are not available, a patent avers that esters of 9-decenoic acid possess broad-spectrum antimicrobial activity. google.com The patent suggests that these esters are effective against various Gram-positive and Gram-negative bacteria. google.com However, the document does not provide specific minimum inhibitory concentration (MIC) values or data tables for this compound itself, focusing more broadly on the acid and its salts. google.com A study that involved the synthesis of a cyclobutane-functionalized fatty acid used benzyl 9-decenoate as a starting material, but the antimicrobial testing was performed on the final, more complex product, not on the initial ester. nih.gov Therefore, there is no direct, published evidence detailing the antimicrobial efficacy of this compound in in vitro assays.
Investigations into Enzyme Modulation and Molecular Target Interactions (Theoretical/In Vitro)
No published studies were found that investigate the direct effects of this compound on enzyme modulation or its interactions with molecular targets, either through theoretical modeling or in vitro enzyme inhibition assays. Research exists on the enzyme-inhibiting properties of other, more complex benzyl-containing compounds and various fatty acid derivatives, but these findings cannot be directly extrapolated to this compound. acs.orgresearchgate.netnih.gov Without specific molecular docking studies or in vitro assays, any potential for this compound to act as an enzyme modulator remains entirely hypothetical.
Anti-inflammatory and Adipogenic Effects in Cell-Based In Vitro Systems
The scientific literature lacks any studies on the potential anti-inflammatory or adipogenic effects of this compound in cell-based in vitro systems. While various natural and synthetic compounds, including some fatty acids and benzyl derivatives, have been investigated for their roles in inflammation and adipogenesis, no such research has been reported for this compound. googleapis.comresearchgate.netnih.gov Consequently, there is no data on its effects on cell lines such as RAW 264.7 macrophages or 3T3-L1 preadipocytes, nor on the expression of relevant biomarkers.
Future Research Directions and Advanced Perspectives
Development of Highly Selective and Sustainable Synthetic Routes for Benzyl (B1604629) Dec-9-enoate (B1236301)
The industrial viability of Benzyl dec-9-enoate and its derivatives is contingent upon the development of efficient, selective, and environmentally benign synthetic methods. Current synthetic strategies often rely on conventional esterification, which may involve harsh conditions and produce undesirable byproducts. Future research should prioritize greener alternatives.
One promising avenue is the application of enzymatic catalysis . Lipases, for instance, can catalyze the esterification of 9-decenoic acid with benzyl alcohol under mild conditions, offering high selectivity and minimizing waste. This chemo-enzymatic approach aligns with the principles of green chemistry, providing a sustainable pathway to the target molecule. Research in this area would involve screening various lipases for optimal activity and selectivity, and optimizing reaction parameters such as solvent, temperature, and substrate molar ratios.
Another sustainable approach involves the use of cross-metathesis , specifically the ethenolysis of esters derived from larger unsaturated fatty acids, such as oleic acid. This method can produce methyl or ethyl dec-9-enoate, which can then be converted to this compound via transesterification. europa.eugoogle.comacs.orgacs.org The development of highly active and selective ruthenium-based metathesis catalysts that can operate under mild conditions is a key research goal. google.com Furthermore, investigating "green" solvents, such as dimethyl carbonate or 2-propanol, for these reactions can significantly improve the environmental footprint of the synthesis. europa.eu
A third innovative route is the use of diphenyl carbonate as a carboxylating agent in a base-catalyzed reaction with 9-decenoic acid, followed by esterification with benzyl alcohol. This method avoids the use of more toxic reagents and can proceed under relatively mild conditions, offering a sustainable pathway to benzyl esters. nih.gov
| Synthetic Route | Key Features | Potential Research Focus |
| Enzymatic Esterification | Mild reaction conditions, high selectivity, biodegradable catalyst. | Screening and engineering of lipases, optimization of reaction media. |
| Cross-Metathesis & Transesterification | Utilization of renewable feedstocks (e.g., oleic acid), potential for high efficiency. | Development of robust and selective metathesis catalysts, optimization of green solvent systems. |
| Diphenyl Carbonate Method | Avoids toxic reagents, aligns with green chemistry principles. | Catalyst development, optimization of reaction conditions for high yields. |
Design and Synthesis of Novel Polymeric Architectures Incorporating this compound Motifs
The terminal alkene functionality in this compound makes it a valuable monomer for the synthesis of novel polymers with unique properties. The benzyl group can impart thermal stability and specific solubility characteristics, while the decenoate backbone offers flexibility.
Acyclic Diene Metathesis (ADMET) polymerization stands out as a powerful technique for creating well-defined, linear polyesters from monomers like this compound. researchgate.netnih.govresearchgate.net By controlling the polymerization conditions, such as catalyst choice (e.g., Grubbs or Hoveyda-Grubbs catalysts) and monomer concentration, it is possible to synthesize high molecular weight polymers with precise placement of the benzyl ester functionality. researchgate.netnih.gov Future research should focus on the ADMET polymerization of this compound to produce a new class of polyesters and copolyesters. The resulting materials could exhibit interesting thermal and mechanical properties, potentially finding applications as engineering plastics or thermoplastic elastomers.
Furthermore, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be employed to synthesize well-defined block copolymers incorporating this compound. mdpi.commdpi.comresearchgate.net By using a suitable RAFT agent, it would be possible to create block copolymers with other vinyl monomers, leading to materials with tailored microstructures and properties, such as self-assembling amphiphilic block copolymers for drug delivery or nanotechnology applications.
The design of hyperbranched and star polymers based on this compound is another exciting research direction. These complex architectures can lead to materials with unique solution properties and a high density of functional groups.
| Polymerization Technique | Potential Polymer Architecture | Key Research Goals |
| ADMET Polymerization | Linear polyesters, copolyesters. | Optimization of catalysts and reaction conditions for high molecular weight and controlled microstructure. |
| RAFT Polymerization | Block copolymers, statistical copolymers. | Synthesis of well-defined architectures with tailored properties for advanced applications. |
| Other Techniques | Hyperbranched polymers, star polymers. | Exploration of novel synthetic strategies to create complex, functional polymer architectures. |
Integrated Computational-Experimental Approaches for Mechanistic Understanding
To accelerate the development of both synthetic routes and novel polymers, integrated computational and experimental approaches are crucial. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into reaction mechanisms, catalyst performance, and polymer properties.
For the synthesis of this compound, computational studies can be used to:
Elucidate the reaction pathways of enzymatic and metathesis-based syntheses.
Predict the selectivity of different catalysts.
Guide the design of more efficient and selective catalysts.
In the realm of polymer science, computational modeling can help to:
Predict the conformational preferences and packing of poly(this compound) chains.
Simulate the mechanical and thermal properties of the resulting polymers.
Understand the self-assembly behavior of block copolymers containing this compound segments.
By combining computational predictions with experimental validation, researchers can significantly streamline the discovery and optimization of new materials and processes related to this compound.
Bioinspired Design of Analogs with Tuned Properties for Specific Applications
The structure of this compound, derived from a natural fatty acid, lends itself to bioinspired design. By systematically modifying the structure of the molecule, it is possible to create analogs with properties tailored for specific applications.
For example, by replacing the benzyl group with other functional aromatic or aliphatic alcohols, a library of dec-9-enoate esters could be synthesized. These analogs could exhibit a range of properties, from altered biodegradability to different thermal stabilities and affinities for surfaces.
Furthermore, the double bond in the dec-9-enoate chain provides a handle for further chemical modification. Epoxidation, hydroxylation, or other functionalization reactions at this site could lead to a new family of monomers and polymers with enhanced functionality. These bioinspired materials could find applications in areas such as biodegradable plastics, specialized coatings, and advanced biomaterials.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile chemical building block for the development of sustainable and high-performance materials.
Q & A
Q. What are the established synthesis protocols for Benzyl dec-9-enoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification or transesterification, leveraging methods analogous to those for structurally similar esters. For example, Baughman et al. described a route for benzyl 2-(oct-7-en-1-yl) dec-9-enoate using controlled acylation and olefin metathesis steps . Key parameters include temperature (maintained below decomposition thresholds, e.g., <150°C), solvent polarity (high-boiling solvents like toluene to prevent premature polymerization), and stoichiometric ratios (excess benzyl alcohol to drive esterification). Yield optimization often requires inert atmospheres (N₂/Ar) to avoid oxidation of unsaturated bonds .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- GC-MS : Used to confirm molecular weight (expected base peak at m/z 246 for dec-9-enoate backbone) and purity. Compare fragmentation patterns with NIST reference spectra .
- NMR : ¹H NMR should show signals for the benzyl group (δ 7.3 ppm, aromatic protons) and the dec-9-enoate chain (δ 5.3 ppm for the terminal double bond, δ 2.3 ppm for α-methylene groups). ¹³C NMR confirms ester carbonyl at δ 170–175 ppm .
- FT-IR : Key peaks include C=O stretch (~1740 cm⁻¹) and C-O ester linkage (~1250 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in lab settings?
- Personal Protective Equipment (PPE) : Impermeable gloves (nitrile), chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~0.01 mmHg at 25°C).
- Storage : Keep in sealed containers away from oxidizers (flash point ~147°C) .
Advanced Research Questions
Q. How does the position of the double bond in dec-9-enoate derivatives affect their reactivity in polymerization?
The terminal double bond (C9–C10) in this compound enables olefin metathesis, a key step in synthesizing α,ω-diesters for polycondensation. Reactivity is influenced by steric hindrance: the ester group’s distance from the double bond (≥CH₂ groups) ensures catalytic accessibility. For example, Re₂O₇/Al₂O₃ catalysts achieve >50% conversion in ethenolysis to produce methyl dec-9-enoate, a precursor for nylon-10 . Competing side reactions (e.g., isomerization) are minimized by maintaining low ethylene pressure (~30–50 bar) and precise temperature control .
Q. What methodologies resolve contradictions in reported thermochemical data for this compound derivatives?
Discrepancies in enthalpy of formation (ΔfH°) or ionization energy (IE) arise from experimental techniques (e.g., magnetron vs. photoelectron spectroscopy). For instance:
- Electron Affinity (EA) : Magnetron methods (EA ≈ 1.08 eV) lack mass analysis, leading to higher uncertainty than photodetachment spectroscopy (EA ≈ 0.75 eV) .
- Ionization Energy : Vertical IE (7.43 eV via PE spectroscopy) differs from adiabatic IE (7.24 eV via two-photon ionization) due to vibrational state resolution . Researchers should cross-validate using hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) and prioritize data from NIST or peer-reviewed sources .
Q. How can statistical design of experiments (DoE) optimize catalytic systems for this compound-based polymers?
- Factors : Catalyst loading (0.5–2.0 mol%), reaction time (2–24 hrs), monomer-to-solvent ratio.
- Response Variables : Conversion rate, molecular weight (GPC), polydispersity index (PDI).
- Example : A central composite design (CCD) for ADMET polymerization in high-boiling solvents (e.g., diphenyl ether) revealed that 1.2 mol% Grubbs catalyst at 80°C maximizes Mn (~20 kDa) while minimizing PDI (<1.5) . Contour plots identify interactions between variables, reducing costly trial-and-error approaches .
Q. What role does this compound play in synthesizing bio-based polymers, and how are kinetic models validated?
As a renewable monomer, it undergoes entropy-driven ring-opening metathesis polymerization (ROMP). Kinetic models (e.g., pseudo-first-order rate laws) are validated via:
- In-line FTIR : Monomer consumption tracked via C=C peak decay (950 cm⁻¹).
- Arrhenius Analysis : Activation energy (Ea ≈ 60 kJ/mol) derived from rate constants at 40–100°C . Discrepancies between model predictions and experimental Mn values suggest chain-transfer limitations, addressed by adding chain stoppers (e.g., vinyl ethers) .
Data Contradictions and Resolution
- Spectral Databases : NIST data for dec-9-enoate derivatives may lack fragmentation patterns for branched isomers. Cross-check with Wiley Registry or in-house libraries .
- Safety Guidelines : Older MSDS (pre-2010) may omit recent toxicity findings (e.g., endocrine disruption potential). Consult REACH dossiers for updated hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
